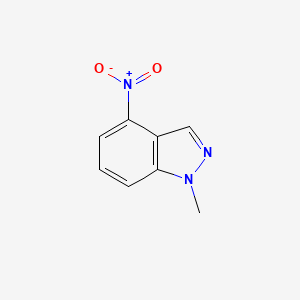

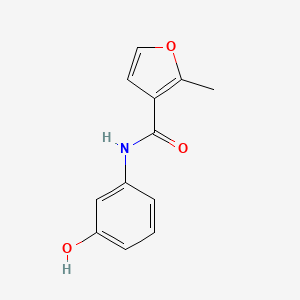

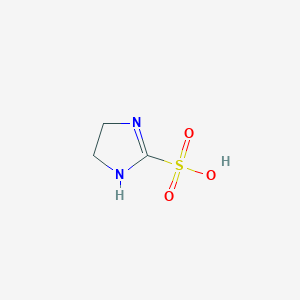

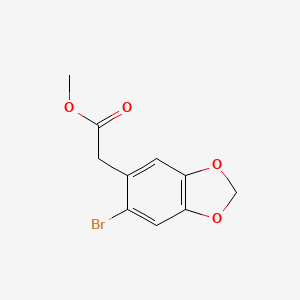

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, commonly referred to as NMFC, is a small molecule that has been studied for its potential in various scientific applications. NMFC has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for its use in laboratory experiments. Additionally, potential future directions for NMFC research will be discussed.

科学的研究の応用

Synthesis and Structural Features of c-Met Inhibitors

N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, structurally similar to the compound of interest, has been studied for its c-Met inhibitory properties. The compound showcases distinct structural features like '5 atoms regulation' and a long chain capable of forming hydrogen bonds, crucial for c-Met inhibition. A rapid and high yield synthetic route for this compound was established, optimizing it through reduction and nucleophilic substitution reactions. This research contributes to the understanding of the synthesis and structural significance in the development of c-Met inhibitors (Chu et al., 2021).

Antimicrobial Activities of Related Compounds

Studies on N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, compounds with a resemblance to the compound of interest, have demonstrated significant antibacterial and antimycobacterial activities. Some compounds in this series showed activities comparable or higher than standard drugs like ampicillin or rifampicin against various bacterial strains and Mycobacterium tuberculosis. This indicates the potential of structurally similar compounds in antimicrobial applications (Goněc et al., 2015).

Bioactivity of Ring-Substituted Carboxanilides

Research involving ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, structurally related to the compound of interest, revealed significant activities related to inhibition of photosynthetic electron transport and antimicrobial properties. These compounds were tested against various Staphylococcus strains and mycobacterial species, demonstrating the importance of structure-activity relationships in designing compounds with desired bioactive properties (Kos et al., 2013).

作用機序

Mode of Action

It’s possible that it interacts with its targets through a variety of mechanisms, potentially involving binding to specific receptors or enzymes, leading to changes in cellular processes . More research is required to provide a detailed explanation of its interaction with its targets and any resulting changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how N-(3-HYDROXYPHENYL)-2-METHYL-3-FURAMIDE interacts with its targets and exerts its effects.

特性

IUPAC Name |

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-11(5-6-16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFXYSCKNZGIME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358108 |

Source

|

| Record name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |

CAS RN |

423729-51-5 |

Source

|

| Record name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Methylquinolin-8-yl)oxy]acetic acid](/img/structure/B1347619.png)

![4-Methylthieno[3,2-c]pyridine](/img/structure/B1347632.png)

![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)